molecular formula C20H19NO4 B11403989 N-(4-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11403989
M. Wt: 337.4 g/mol
InChI Key: FCXOWHMVAQHXGB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-ethoxyaniline with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters such as temperature, solvent, and reaction time can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO4/c1-4-24-15-7-5-14(6-8-15)21-20(23)18-11-16(22)19-13(3)9-12(2)10-17(19)25-18/h5-11H,4H2,1-3H3,(H,21,23)

InChI Key

FCXOWHMVAQHXGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C

Origin of Product

United States

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